6-chloro-N,N'-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Description
Scientific Research Applications
UV Light Absorbing Derivatives
This compound is utilized in the synthesis of derivatives that act as UV light absorbers. Specifically, bis(resorcinyl) triazine derivatives, known for their UV light-absorbing properties, are prepared using a similar compound, 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, as the starting material. This process involves alkylation or acid-catalysed addition reactions (Jiang et al., 2008).
Supramolecular Chemistry and Fluorescence
A distinct application is observed in the microwave-assisted synthesis of pyrazolyl bistriazines, using a derivative of the chemical . These bistriazines show promise in supramolecular chemistry owing to their ability to form hydrogen bonds and complex with metals. They are especially noted for their potential in constructing extended supramolecular polymers exhibiting intriguing fluorescence properties when complexed with certain acids and barbituric acid derivatives (Moral et al., 2010).
Photopolymerization Applications
Another derivative, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, demonstrates its versatility as a high-performance photoinitiator for free radical photopolymerization of (meth)acrylates. This derivative is particularly effective under near UV or visible LED irradiation, showcasing better performance than some well-known commercial photoinitiators. Its use facilitates efficient photopolymerization, offering potential enhancements in various materials and coatings (Zhang et al., 2014).
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-24-13-7-3-5-11(9-13)19-16-21-15(18)22-17(23-16)20-12-6-4-8-14(10-12)25-2/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQNMYVFOLRIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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